Ingliforib

Description

This compound is a glycogen phosphorylase inhibitor with antihyperglycemic and cardioprotective activities. This compound inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, thereby preventing the release of glucose-1 phosphate from a glycogen molecule in liver. This agent also inhibits glycogen phosphorylase in cardiac muscle and may protect the heart from myocardial ischemic injury by preserving glycogen content and improving glycolytic-oxidative coupling.

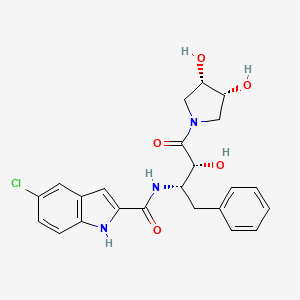

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRRZOORHCTAN-MJUUVYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047252 | |

| Record name | Ingliforib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-65-4 | |

| Record name | Ingliforib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ingliforib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INGLIFORIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ingliforib's Mechanism of Action on Glycogen Phosphorylase: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the allosteric inhibition of glycogen phosphorylase by ingliforib, detailing its binding mechanism, isoform selectivity, and the experimental methodologies used for its characterization.

Executive Summary

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] Its activity is particularly crucial in the liver for maintaining blood glucose levels.[2] In type 2 diabetes, elevated hepatic glucose output contributes significantly to hyperglycemia, making liver glycogen phosphorylase (PYGL) a key therapeutic target.[2] this compound (formerly CP-368,296) is a potent, selective, and allosteric inhibitor of glycogen phosphorylase that has been investigated for its potential as an antihyperglycemic agent.[3][4] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect not by competing with substrates at the catalytic site, but by binding to a distinct, novel allosteric site.[5][6] This mode of action allows for fine-tuned modulation of enzyme activity.

2.1 Binding to a Novel Allosteric Site (The "Indole Site") Crystallographic studies have revealed that this compound binds to a previously uncharacterized site located at the dimer interface of the glycogen phosphorylase homodimer.[5][6] This site is approximately 33 Å away from the catalytic site and 15 Å from the AMP allosteric site.[6][7] Because many inhibitors targeting this location, including this compound, are based on an indole-2-carboxamide scaffold, this pocket is often referred to as the "indole site".[4]

2.2 Stabilization of the Inactive T-State Glycogen phosphorylase exists in a conformational equilibrium between two major states: a highly active R (relaxed) state and a less active T (tense) state.[1][6] The enzyme's activity is regulated by phosphorylation (interconverting the 'b' and 'a' forms) and by the binding of allosteric effectors.[1]

This compound's mechanism hinges on its ability to selectively bind to and stabilize the inactive T-state of the dephosphorylated enzyme, glycogen phosphorylase b (GPb).[6] By locking the enzyme in this conformation, this compound shifts the equilibrium away from the active R-state and prevents the subsequent phosphorylation and activation to the GPa form.[6][7] This stabilization effectively shuts down the catalytic breakdown of glycogen.

2.3 Isoform Selectivity Humans have three isoforms of glycogen phosphorylase: liver (PYGL), muscle (PYGM), and brain (PYGB). For treating type 2 diabetes, selective inhibition of the liver isoform is desirable to avoid potential side effects related to impaired glycogenolysis in muscle during exercise.[7] this compound demonstrates significant selectivity for the liver isoform over the muscle and brain isoforms.[3] Computational studies suggest this selectivity arises from subtle differences in the amino acid residues within the allosteric binding pocket across the isoforms, leading to differential binding affinities. For example, stable hydrogen bond interactions with residues like Glu190 are common across isoforms, while interactions with Thr38' and Lys191 vary, contributing to the specificity.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against the three human glycogen phosphorylase isoforms. The data clearly illustrates its selectivity for the liver isoform.

| Parameter | Liver GP (PYGL) | Muscle GP (PYGM) | Brain GP (PYGB) | Reference |

| IC₅₀ | 52 nM | 352 nM | 150 nM | [3] |

Table 1: Comparative inhibitory concentrations (IC₅₀) of this compound across human glycogen phosphorylase isoforms.

Visualizing the Mechanism and Workflows

4.1 Signaling Pathway of Glycogen Phosphorylase Regulation

The following diagram illustrates the allosteric regulation of Glycogen Phosphorylase and the specific point of intervention by this compound.

Caption: Regulation of Glycogen Phosphorylase activity and inhibition by this compound.

4.2 General Experimental Workflow for Inhibitor Characterization

This workflow outlines the typical progression from initial discovery to in vivo validation for a glycogen phosphorylase inhibitor like this compound.

Caption: Experimental workflow for characterizing a GP inhibitor like this compound.

Key Experimental Protocols

5.1 Enzyme Inhibition and Kinetic Analysis This protocol outlines a method for determining the inhibitory kinetics of a compound against glycogen phosphorylase.

-

Objective: To determine the IC₅₀ and kinetic parameters (e.g., Kᵢ) of this compound.

-

Principle: The assay measures the enzymatic activity of GP in the direction of glycogen synthesis. The production of inorganic phosphate (Pi) from glucose-1-phosphate (G-1-P) is monitored in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Purified recombinant human glycogen phosphorylase b (liver, muscle, or brain isoform).

-

Glycogen (as primer).

-

Glucose-1-Phosphate (G-1-P) (as substrate).

-

This compound stock solution (in DMSO).

-

Reaction Buffer (e.g., 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2).

-

Malachite green reagent or other phosphate detection system.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, a fixed concentration of GPb enzyme, and the this compound dilutions. Include a no-inhibitor control (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding a mixture of glycogen and G-1-P.

-

Allow the reaction to proceed for a fixed time (e.g., 20 minutes) within the linear range of the assay.

-

Stop the reaction by adding the phosphate detection reagent (e.g., malachite green solution).

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

To determine the mode of inhibition, the experiment is repeated with varying concentrations of the substrate (G-1-P) and inhibitor. The data is then analyzed using double-reciprocal plots (Lineweaver-Burk) to determine the Kᵢ.[8]

-

5.2 X-ray Crystallography for Binding Site Determination This method was crucial for identifying the novel allosteric site.

-

Objective: To determine the three-dimensional structure of glycogen phosphorylase in complex with this compound.

-

Procedure:

-

Protein Expression and Purification: Express and purify high-quality, homogenous glycogen phosphorylase b.

-

Crystallization: Screen for crystallization conditions (pH, precipitant, temperature) to obtain well-ordered protein crystals.

-

Co-crystallization or Soaking: Grow crystals in the presence of a saturating concentration of this compound (co-crystallization) or soak pre-formed crystals in a solution containing the inhibitor.

-

X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.

-

Data Processing and Structure Solution: Process the diffraction data to determine the electron density map of the unit cell. A molecular model of the protein-inhibitor complex is built into the electron density map.

-

Structural Refinement: The model is refined to best fit the experimental data, revealing the precise location and orientation of the inhibitor and its interactions with the protein residues.[6]

-

5.3 Molecular Dynamics (MD) Simulations MD simulations provide insight into the dynamic behavior and binding energetics that underpin isoform selectivity.

-

Objective: To investigate the binding stability and key molecular interactions between this compound and the different GP isoforms.

-

Procedure:

-

System Setup: Start with the crystal structure of the GP-ingliforib complex or a docked model. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 310 K, 1 atm) while protein atom positions are restrained.

-

Production Run: Long-duration simulations (nanoseconds to microseconds) are run without restraints, during which atomic trajectories are saved at regular intervals.

-

Analysis: The trajectories are analyzed to calculate root-mean-square deviation (RMSD) for stability, identify key hydrogen bonds and hydrophobic interactions, and compute binding free energies using methods like MM-PBSA to quantify the strength of the interaction.[3]

-

Conclusion

This compound is a highly specific allosteric inhibitor of liver glycogen phosphorylase. Its mechanism of action is centered on its binding to a unique site at the dimer interface, which locks the enzyme in its inactive T-state, thereby preventing glycogenolysis. This isoform-selective inhibition, confirmed by quantitative kinetic data and elucidated through structural and computational biology, underscores its design as a targeted therapeutic agent for reducing hepatic glucose production in type 2 diabetes. The experimental protocols detailed herein represent the standard methodologies required to characterize such inhibitors from discovery through preclinical validation.

References

- 1. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 2. Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Insights into Novel Inhibitor N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole and this compound Specific against GP Isoenzyme Dimers Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A new allosteric site in glycogen phosphorylase b as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Cardioprotective Profile of Ingliforib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase, an enzyme that plays a critical role in the mobilization of glycogen stores. In the context of myocardial ischemia, the breakdown of glycogen via glycogenolysis contributes to anaerobic glycolysis and the subsequent production of intracellular protons, exacerbating ischemic injury. This technical guide provides an in-depth overview of the preclinical studies evaluating the cardioprotective effects of this compound. The data presented herein summarizes the significant reduction in myocardial infarct size observed in both in vitro and in vivo models of ischemia-reperfusion injury. Detailed experimental protocols for the key studies are provided, along with a discussion of the underlying mechanism of action and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of glycogen phosphorylase inhibition for cardioprotection.

Introduction

Myocardial ischemia and subsequent reperfusion injury are leading causes of morbidity and mortality worldwide. During ischemia, the cardiac muscle is deprived of oxygen and nutrients, leading to a switch from aerobic to anaerobic metabolism. The breakdown of stored glycogen is a key source of glucose for anaerobic glycolysis. While this provides a temporary source of ATP, the accumulation of metabolic byproducts, particularly lactate and protons, leads to a decrease in intracellular pH (acidosis), which contributes to cellular damage and dysfunction.

This compound is a novel small molecule inhibitor of glycogen phosphorylase. By blocking the rate-limiting step of glycogenolysis, this compound is hypothesized to limit the production of protons during ischemia, thereby preserving the intracellular environment and protecting cardiomyocytes from ischemic injury. This whitepaper consolidates the key preclinical findings that support this hypothesis and details the experimental approaches used to evaluate the cardioprotective efficacy of this compound.

Quantitative Data Presentation

The cardioprotective effects of this compound have been quantified in various preclinical models. The following tables summarize the key efficacy data.

Table 1: In Vitro Cardioprotective Efficacy of this compound in Langendorff-Perfused Rabbit Hearts

| This compound Concentration (µM) | Infarct Size (% of Area at Risk) | % Reduction vs. Vehicle |

| Vehicle (Control) | 52 ± 2 | - |

| 1 | 35 ± 3 | 32.7% |

| 3 | 24 ± 4 | 53.8% |

| 10 | 16 ± 2 | 69.2% |

Data presented as mean ± SEM.[1][2]

Table 2: In Vivo Cardioprotective Efficacy of this compound in Anesthetized Rabbits

| Treatment Group | Dose | Infarct Size (% of Area at Risk) | % Reduction vs. Vehicle |

| Vehicle | - | 48 ± 3 | - |

| This compound | 15 mg/kg load; 23 mg/kg/h infusion | 23 ± 4 | 52.1% |

Data presented as mean ± SEM.[1][2]

Table 3: Effect of this compound on Myocardial Glycogen Metabolism In Vivo

| Parameter | Vehicle | This compound | % Change vs. Vehicle |

| Glycogen Phosphorylase 'a' Activity (nmol/min/mg) | 12.3 ± 1.5 | 4.3 ± 0.8 | -65% |

| Total Glycogen Phosphorylase Activity (nmol/min/mg) | 25.4 ± 2.1 | 15.2 ± 1.9 | -40% |

| Myocardial Glycogen Content (µmol/g) | 18.6 ± 2.3 | 32.1 ± 3.1 | +72.6% |

Data presented as mean ± SEM.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper.

In Vitro Model: Langendorff-Perfused Rabbit Heart

This model allows for the study of cardiac function in an isolated heart, free from systemic influences.

-

Animal Preparation: Male New Zealand White rabbits are anesthetized, and the hearts are rapidly excised.

-

Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with a modified Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C. The perfusion pressure is kept constant.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

-

Drug Administration: this compound or vehicle is infused into the perfusion buffer for 30 minutes prior to ischemia.

-

Regional Ischemia: A ligature is placed around a major coronary artery to induce regional ischemia for 30 minutes.

-

Reperfusion: The ligature is released, and the heart is reperfused for 120 minutes.

-

-

Infarct Size Measurement: At the end of reperfusion, the coronary artery is re-occluded, and the area at risk is delineated by perfusing with a fluorescent dye. The heart is then sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

In Vivo Model: Open-Chest Anesthetized Rabbit

This model assesses the cardioprotective effects of this compound in a whole-animal system, which is more physiologically relevant.

-

Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart.

-

Instrumentation: Catheters are placed for drug administration, blood sampling, and monitoring of hemodynamic parameters (e.g., blood pressure, heart rate).

-

Ischemia-Reperfusion Protocol:

-

Drug Administration: A loading dose of this compound is administered intravenously, followed by a constant infusion.

-

Regional Ischemia: A ligature is placed around a major coronary artery for 30 minutes.

-

Reperfusion: The ligature is released, and the heart is reperfused for 120 minutes.

-

-

Infarct Size Measurement: The infarct size is determined using a similar TTC staining method as described for the in vitro model.

Biochemical Assays

-

Glycogen Phosphorylase Activity Assay:

-

Heart tissue samples are homogenized in an appropriate buffer.

-

The activity of glycogen phosphorylase 'a' (the active form) and total glycogen phosphorylase (after activation with AMP) is measured by monitoring the rate of conversion of glycogen and inorganic phosphate to glucose-1-phosphate.

-

The produced glucose-1-phosphate is then coupled to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.

-

-

Myocardial Glycogen Content Assay:

-

Heart tissue is digested in hot alkali to solubilize the glycogen.

-

Glycogen is precipitated with ethanol and then hydrolyzed to glucose using amyloglucosidase.

-

The resulting glucose is quantified using a glucose oxidase-peroxidase-based colorimetric assay.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of glycogen phosphorylase. This has several downstream consequences that contribute to its cardioprotective effects.

Caption: this compound's mechanism of action in cardioprotection.

By inhibiting glycogenolysis, this compound reduces the fuel available for anaerobic glycolysis during ischemia. This, in turn, mitigates the drop in intracellular pH. The preservation of a more physiological intracellular environment during ischemia is thought to be a key factor in reducing myocardial injury.

While the direct target of this compound is well-defined, the downstream signaling pathways affected by the preservation of glycogen and attenuation of acidosis are areas of active investigation. Key signaling nodes that are likely influenced include:

-

AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis. During ischemia, the increase in the AMP/ATP ratio activates AMPK, which in turn stimulates glucose uptake and glycolysis. The inhibition of glycogenolysis by this compound may modulate AMPK activity by altering the cellular energy state and substrate availability.

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in glycogen metabolism and is also implicated in cell survival and apoptosis. Its activity is regulated by upstream kinases such as Akt. The metabolic shifts induced by this compound could potentially influence the Akt/GSK-3β signaling axis, contributing to cardioprotection.

References

The Therapeutic Potential of Glycogen Phosphorylase Inhibitors in Type 2 Diabetes: A Technical Overview with a Focus on Ingliforib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a logical therapeutic strategy for managing hyperglycemia in type 2 diabetes by reducing hepatic glucose output. This technical guide explores the therapeutic potential of glycogen phosphorylase inhibitors (GPIs), with a specific focus on the preclinical data available for Ingliforib (CP-368,296). While the clinical development of many GPIs has been challenging, the existing preclinical evidence provides valuable insights into their mechanism, efficacy, and potential liabilities. This document summarizes the quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition in Type 2 Diabetes

In type 2 diabetes, excessive hepatic glucose production is a major contributor to the hyperglycemic state.[1][2] This overproduction is a result of both increased gluconeogenesis and glycogenolysis.[2] Glycogen phosphorylase, the enzyme responsible for breaking down stored glycogen into glucose-1-phosphate, is therefore a key target for therapeutic intervention.[1][2] By inhibiting this enzyme, particularly the liver isoform (PYGL), it is hypothesized that the rapid release of glucose from hepatic stores can be curtailed, leading to a reduction in blood glucose levels.[1][2] Several small molecule inhibitors of glycogen phosphorylase, including this compound, have been developed and investigated for their potential as antihyperglycemic agents.[3] These agents have been shown to lower glucose in various diabetic animal models.[1]

Mechanism of Action: The Role of Glycogen Phosphorylase Inhibitors

Glycogen phosphorylase exists in two interconvertible forms: a more active phosphorylated 'a' form and a less active dephosphorylated 'b' form. Allosteric inhibitors, such as this compound, typically bind to a regulatory site on the enzyme, stabilizing the inactive conformation and thus preventing the breakdown of glycogen. This leads to an accumulation of glycogen in the liver and a subsequent decrease in hepatic glucose output. Some studies also suggest that GPIs may have beneficial effects on beta-cell function.[3]

Preclinical Data on this compound (CP-368,296)

The primary publicly available data for this compound comes from a preclinical study investigating its cardioprotective effects in a rabbit model of ischemia-reperfusion injury. While the main focus was on the heart, this study provides the most detailed in vivo data for the compound, including its effects on glucose metabolism.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Tracey et al. (2004).

Table 1: In Vitro Efficacy of this compound on Infarct Size in Langendorff-Perfused Rabbit Hearts

| This compound Concentration | Infarct Size Reduction (%) |

| 10 µM | 69% |

Table 2: In Vivo Efficacy and Metabolic Effects of this compound in Anesthetized Rabbits

| Parameter | Treatment Group | Result |

| Infarct Size Reduction | This compound (15 mg/kg loading dose; 23 mg/kg/h infusion) | 52% |

| Plasma Glucose | This compound | Reduced |

| Plasma Lactate | This compound | Reduced |

| Myocardial Glycogen Phosphorylase 'a' Activity | This compound | Reduced by 65% |

| Total Myocardial Glycogen Phosphorylase Activity | This compound | Reduced by 40% |

| Myocardial Glycogen Stores | This compound | Preserved |

Experimental Protocols

-

Animal Model: Male New Zealand White rabbits.

-

Heart Preparation: Hearts were rapidly excised, cannulated via the aorta, and perfused in a Langendorff apparatus with Krebs-Henseleit buffer.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: Hearts were stabilized for 30 minutes.

-

Drug Perfusion: this compound or vehicle was perfused for 30 minutes prior to ischemia.

-

Regional Ischemia: A suture around a branch of the left coronary artery was tightened for 30 minutes.

-

Reperfusion: The suture was released, and hearts were reperfused for 120 minutes.

-

-

Infarct Size Measurement: The area at risk was delineated with fluorescent particles, and the infarct size was determined by staining with triphenyltetrazolium chloride.

-

Animal Model: Male New Zealand White rabbits, anesthetized.

-

Surgical Preparation: A thoracotomy was performed to expose the heart, and a coronary artery was occluded.

-

Drug Administration: A loading dose of this compound (15 mg/kg) was administered, followed by a constant infusion (23 mg/kg/h).

-

Ischemia-Reperfusion Protocol:

-

Regional Ischemia: The coronary artery was occluded for 30 minutes.

-

Reperfusion: The occlusion was released for 120 minutes.

-

-

Measurements: Arterial blood samples were taken for glucose and lactate analysis. At the end of reperfusion, hearts were excised for infarct size and glycogen phosphorylase activity measurements.

Broader Context: Other Glycogen Phosphorylase Inhibitors and Clinical Development Challenges

While data on this compound is limited, studies on other GPIs provide a broader context for the therapeutic potential and challenges of this drug class.

Efficacy in Diabetic Animal Models

Studies with other GPIs, such as GPi921, in Zucker Diabetic Fatty (ZDF) rats have demonstrated efficacy in glycemic control.[4] Twenty-eight days of administration of GPi921 led to reductions in 24-hour glucose profiles and glycated hemoglobin levels.[4] This supports the general principle that GPIs can be effective in animal models of type 2 diabetes.

Safety and Translatability

A significant challenge for the clinical development of GPIs has been the potential for hepatic adverse effects. In the same study with GPi921, prolonged inhibition of glycogen phosphorylase resulted in significant increases in hepatic glycogen, leading to hepatomegaly, increased hepatic lipids, inflammation, fibrosis, and necrosis.[4] This phenotype resembles human glycogen storage diseases.[4] These findings highlight a critical safety concern that needs to be addressed for any GPI intended for chronic administration in type 2 diabetes.

Furthermore, a lack of isoform selectivity between the liver and muscle glycogen phosphorylase has been a concern, as inhibition of the muscle isoform could potentially impair exercise capacity.[5][6] However, some studies suggest that at therapeutic doses aimed at hyperglycemia, the impact on muscle function may not be significant.[5]

Conclusion and Future Directions

This compound, as a representative of the glycogen phosphorylase inhibitor class, demonstrates a clear mechanism-based potential for lowering blood glucose. The available preclinical data in a cardioprotection model confirms its biological activity in vivo, including effects on glucose and lactate levels. However, the lack of dedicated, long-term studies on glycemic control and the significant safety concerns raised by studies of other GPIs, particularly regarding liver toxicity, highlight the substantial hurdles for the clinical development of this drug class.

For future research, a critical path forward would involve the development of highly selective liver-specific GPIs to minimize off-target effects on muscle. Additionally, a deeper understanding of the dose-response relationship between glycemic efficacy and hepatic glycogen accumulation is necessary to identify a therapeutic window that avoids the adverse effects observed in preclinical models. While no clinical trial data for this compound in type 2 diabetes could be identified, the lessons learned from the preclinical evaluation of GPIs provide valuable guidance for the design and development of novel antihyperglycemic agents targeting hepatic glucose production.

References

- 1. Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged inhibition of glycogen phosphorylase in livers of Zucker Diabetic Fatty rats models human glycogen storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Target Validation of Ingliforib in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib, a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent targeting aberrant glycogen metabolism in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the target validation of this compound in liver cells, with a focus on its mechanism of action, target engagement, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support the validation of liver glycogen phosphorylase (PYGL) as the primary target of this compound. Furthermore, this guide explores the downstream signaling consequences of PYGL inhibition and its potential impact on key cellular processes implicated in liver cancer progression.

Introduction: The Rationale for Targeting Glycogen Metabolism in Liver Cancer

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with limited therapeutic options. A growing body of evidence highlights the critical role of metabolic reprogramming in supporting the rapid proliferation and survival of cancer cells. One such metabolic adaptation is the dysregulation of glycogen metabolism. In HCC, the liver isoform of glycogen phosphorylase (PYGL), the rate-limiting enzyme in glycogenolysis, is frequently upregulated. This leads to increased breakdown of glycogen, providing a readily available source of glucose-6-phosphate to fuel various anabolic pathways essential for tumor growth, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and NADPH production for redox homeostasis. Therefore, targeting PYGL presents a rational therapeutic strategy to disrupt the metabolic engine of liver cancer cells.

This compound: A Selective Inhibitor of Liver Glycogen Phosphorylase (PYGL)

This compound is a potent and selective inhibitor of the liver isoform of glycogen phosphorylase (PYGL). Its selectivity is a key attribute, minimizing off-target effects on other glycogen phosphorylase isoforms, such as the muscle (PYGM) and brain (PYGB) isoforms.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against the different glycogen phosphorylase isoforms has been quantified, demonstrating its high selectivity for PYGL.

| Isoform | IC50 (nM) | Reference |

| Liver (PYGL) | 52 | [1] |

| Muscle (PYGM) | 352 | [1] |

| Brain (PYGB) | 150 | [1] |

Table 1: In vitro inhibitory potency of this compound against human glycogen phosphorylase isoforms.

Target Validation of this compound in Liver Cells

The validation of PYGL as the direct target of this compound in liver cells is a critical step in its preclinical development. This involves demonstrating target engagement in a cellular context and linking this engagement to a functional cellular response.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To confirm the direct binding of this compound to PYGL in intact liver cancer cells.

Materials:

-

Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: Anti-PYGL antibody, secondary antibody conjugated to HRP

-

Western blot reagents and equipment

-

PCR tubes and thermal cycler

Procedure:

-

Cell Culture and Treatment:

-

Culture HCC cells to 80-90% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO for a specified time (e.g., 1-2 hours).

-

-

Heat Shock:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Expose the cells to a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Clarify the lysates by centrifugation to pellet the aggregated proteins.

-

-

Protein Quantification and Western Blotting:

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Perform SDS-PAGE and Western blotting using an anti-PYGL antibody to detect the amount of soluble PYGL at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble PYGL as a function of temperature for both this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Experimental Protocol: Glycogen Content Assay in Hepatocytes

A direct functional consequence of PYGL inhibition is the accumulation of glycogen within liver cells. Measuring intracellular glycogen levels serves as a robust pharmacodynamic biomarker for this compound's activity.

Objective: To quantify the effect of this compound on glycogen storage in liver cells.

Materials:

-

Primary hepatocytes or HCC cell lines

-

This compound

-

DMSO (vehicle control)

-

Glycogen Assay Kit (commercially available)

-

Reagents for cell lysis (as per kit instructions)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate hepatocytes or HCC cells in a multi-well plate.

-

Treat cells with a dose-range of this compound or DMSO for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them according to the glycogen assay kit protocol.

-

-

Glycogen Hydrolysis:

-

The assay principle involves the hydrolysis of glycogen to glucose by amyloglucosidase.

-

Incubate the cell lysates with the hydrolysis enzyme.

-

-

Glucose Detection:

-

The resulting glucose is then measured using a colorimetric or fluorometric method, typically involving a glucose oxidase-peroxidase reaction.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glycogen.

-

Calculate the glycogen concentration in the cell lysates based on the standard curve.

-

Normalize the glycogen content to the total protein concentration of each sample.

-

Compare the glycogen levels in this compound-treated cells to the vehicle-treated controls.

-

Downstream Signaling and Cellular Effects of PYGL Inhibition

Inhibition of PYGL by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer effects in liver cells.

Signaling Pathway: PYGL Inhibition and its Impact on Cellular Metabolism

Caption: this compound inhibits PYGL, leading to reduced glycogenolysis and decreased flux through the PPP, resulting in increased ROS and apoptosis.

Preclinical Efficacy of PYGL Inhibition in Liver Cancer Models

The anti-tumor activity of PYGL inhibitors has been evaluated in preclinical models of HCC, demonstrating their potential as therapeutic agents. While specific in vivo data for this compound in HCC xenografts is not yet publicly available, studies with the similar PYGL inhibitor, CP-91149, provide valuable insights.

| Cell Line | Treatment | Effect | Reference |

| MHCC97H | CP-91149 | Dose-dependent suppression of cell viability | [1][2] |

| MHCC97H | CP-91149 + Sorafenib | Synergistic inhibition of cell viability | [1][2] |

| HepG2 | CP-91149 | Increased glycogen content, induction of apoptosis | [3] |

| HepG2 | siRNA targeting PYGL | Reduced cell proliferation | [3] |

Table 2: Preclinical efficacy of the PYGL inhibitor CP-91149 in hepatocellular carcinoma cell lines.

Experimental Workflow: Assessing the Anti-proliferative Effects of this compound

Caption: A typical experimental workflow to evaluate the anti-proliferative effects of this compound on HCC cells.

The Unexplored Link: PYGL Inhibition and eIF4E Phosphorylation

Currently, there is no direct evidence to suggest that this compound or the inhibition of PYGL directly affects the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is primarily regulated by the MAPK/ERK/MNK signaling pathway. While both glycogen metabolism and the MAPK pathway are often dysregulated in HCC, a direct causal link initiated by PYGL inhibition remains to be established.

Hypothetical Signaling Crosstalk

Future research could investigate potential indirect connections. For instance, the metabolic stress induced by PYGL inhibition and the subsequent increase in reactive oxygen species (ROS) could potentially modulate the activity of upstream kinases in the MAPK pathway.

Caption: A hypothetical pathway exploring a potential indirect link between PYGL inhibition and eIF4E phosphorylation via metabolic stress-induced MAPK pathway modulation.

Conclusion and Future Directions

The available preclinical data strongly support the validation of liver glycogen phosphorylase (PYGL) as a key therapeutic target in hepatocellular carcinoma. This compound, as a potent and selective inhibitor of PYGL, demonstrates clear target engagement and functional consequences in liver cancer cells, leading to metabolic reprogramming and the induction of apoptosis.

Future research should focus on:

-

Conducting in vivo efficacy studies of this compound in HCC patient-derived xenograft (PDX) models to translate the in vitro findings.

-

Elucidating the detailed molecular mechanisms that link PYGL inhibition to the induction of apoptosis and cell cycle arrest.

-

Investigating the potential synergistic effects of this compound with other targeted therapies and immunotherapies in HCC.

-

Exploring the potential indirect crosstalk between PYGL inhibition-induced metabolic stress and other critical signaling pathways, such as the MAPK/ERK/eIF4E axis.

This in-depth technical guide provides a solid foundation for further research and development of this compound as a novel targeted therapy for hepatocellular carcinoma. The presented data and experimental protocols offer a valuable resource for scientists dedicated to advancing the field of liver cancer therapeutics.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Analysis of the expression, function and signaling of glycogen phosphorylase isoforms in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Alterations and Mitochondrial Dysfunction Underlie Hepatocellular Carcinoma Cell Death Induced by a Glycogen Metabolic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ingliforib: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial to glycogenolysis. By targeting the liver isoform of this enzyme, this compound presents a promising therapeutic strategy for managing conditions associated with aberrant glucose metabolism, notably type 2 diabetes and myocardial ischemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical findings related to this compound. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-Chloro-N-[(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a complex small molecule with multiple chiral centers. Its structure is characterized by a chlorinated indole core linked to a derivatized propanamide chain, which in turn is bonded to a dihydroxypyrrolidine moiety.

| Property | Value | Source |

| Chemical Formula | C23H24ClN3O5 | [1] |

| Molecular Weight | 457.91 g/mol | [1] |

| CAS Number | 186392-65-4 | [2] |

| Appearance | Solid powder | [1] |

| Solubility | Insoluble in water; Soluble in DMSO (92 mg/mL) and Ethanol (46 mg/mL) | [2] |

| Predicted pKa | Due to the presence of multiple ionizable groups (secondary amine, hydroxyls, and amides), this compound is expected to have multiple pKa values. Precise experimental values are not publicly available. Prediction software suggests a basic pKa for the pyrrolidine nitrogen and acidic pKa values for the hydroxyl and amide groups. | N/A |

| Predicted logP | The octanol-water partition coefficient (logP) is a measure of lipophilicity. While an experimental value is not available, computational models predict a moderate lipophilicity for this compound, consistent with its poor water solubility and good solubility in organic solvents. | N/A |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This enzyme exists in three isoforms: liver (PYGL), muscle (PYGM), and brain (PYGB). This compound demonstrates notable selectivity for the liver isoform.[2][3]

The inhibition of hepatic glycogen phosphorylase by this compound leads to a reduction in hepatic glucose output, a key factor in the pathophysiology of type 2 diabetes. By preventing the breakdown of glycogen into glucose-1-phosphate, this compound helps to lower blood glucose levels.

In the context of myocardial ischemia, the inhibition of glycogenolysis by this compound is cardioprotective. During ischemic events, anaerobic glycolysis of glycogen-derived glucose leads to the accumulation of lactate and protons, contributing to cellular damage. By inhibiting glycogenolysis, this compound limits this metabolic pathway, thereby preserving myocardial tissue.[4]

Figure 1. Mechanism of Cardioprotection by this compound.

Pharmacodynamics

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

| Parameter | Value | Species/Tissue | Source |

| IC50 (Liver GP) | 52 nM | - | [2] |

| IC50 (Brain GP) | 150 nM | - | [2] |

| IC50 (Muscle GP) | 352 nM | - | [2] |

| Infarct Size Reduction | 52% | Rabbit (in vivo) | [4] |

| Plasma Glucose Reduction | Significant | Rabbit (in vivo) | [4] |

| Plasma Lactate Reduction | Significant | Rabbit (in vivo) | [4] |

In an in vivo rabbit model of myocardial ischemia-reperfusion, a loading dose of 15 mg/kg followed by an infusion of 23 mg/kg/h resulted in a free plasma concentration of 1.2 µM (0.55 µg/ml).[4] This concentration was associated with a significant reduction in myocardial infarct size.[4]

Pharmacokinetics (ADME)

Detailed clinical pharmacokinetic data for this compound is not extensively available in the public domain. Based on its physicochemical properties and data from preclinical studies, the following can be inferred:

-

Absorption: Due to its poor water solubility, oral absorption of this compound may be limited. Formulation strategies would be critical for achieving therapeutic plasma concentrations via the oral route.

-

Distribution: Information on plasma protein binding and tissue distribution is not publicly available.

-

Metabolism: The metabolic pathways of this compound have not been fully elucidated.

-

Excretion: The routes and rate of elimination of this compound and its potential metabolites are not publicly available.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of similar 5-chloro-1H-indole-2-carboxamide derivatives has been reported in the scientific literature. These syntheses generally involve the coupling of a substituted indole-2-carboxylic acid with a chiral amine. The synthesis of the chiral propanamide-pyrrolidine side chain is a key challenge, likely involving multiple stereoselective steps.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and was reported to have entered Phase II clinical trials.[3] However, the current status of its clinical development and the results of these trials are not publicly available. No active clinical trials for this compound are currently listed on major clinical trial registries.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against glycogen phosphorylase.

Principle: The assay measures the production of glucose-1-phosphate from glycogen, which is then coupled to a series of enzymatic reactions culminating in a colorimetric or fluorometric readout.

Materials:

-

Glycogen Phosphorylase (liver, muscle, or brain isoform)

-

Glycogen

-

Inorganic Phosphate

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

Assay Buffer (e.g., HEPES buffer, pH 7.2)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, glycogen, and NADP+.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

-

Add glycogen phosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance or fluorescence over time, which corresponds to the production of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the compound concentration and determine the IC50 value.

References

Ingliforib's Cardioprotective Mechanism: An In-Depth Analysis of its Impact on Glycogen Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingliforib (also designated as CP-368,296) is a novel, potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on glycogen metabolism pathways. It has been demonstrated to exhibit significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. By inhibiting GP, this compound limits anaerobic glycolysis and associated proton production during ischemic events, thereby preserving myocardial glycogen stores and reducing infarct size. This document consolidates the available quantitative data, details the key experimental protocols used in its evaluation, and visualizes the pertinent signaling pathways to offer a thorough resource for researchers in cardiology, metabolism, and drug development.

Introduction

Glycogen metabolism plays a critical role in cellular energy homeostasis. In the heart, glycogen serves as a crucial source of glucose for glycolysis, particularly during periods of high energy demand or stress, such as myocardial ischemia. However, the rapid breakdown of glycogen (glycogenolysis) under anaerobic conditions leads to the accumulation of lactate and protons, contributing to intracellular acidosis and exacerbating ischemic injury.

Pharmacological inhibition of glycogen phosphorylase (GP) has emerged as a promising therapeutic strategy to mitigate this detrimental metabolic cascade. This compound, a potent GP inhibitor, has shown significant promise in this area. This guide will delve into the technical details of this compound's effects on glycogen metabolism, providing a foundational resource for further research and development.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through the direct inhibition of glycogen phosphorylase. GP exists in three main isoforms: liver, muscle, and brain. This compound has demonstrated inhibitory activity against all three, with a particular potency for the liver isoform[1]. The inhibition of the muscle and brain isoforms, which are present in the myocardium, is central to its cardioprotective effects[1][2].

By binding to GP, this compound prevents the conversion of glycogen into glucose-1-phosphate, the initial step of glycogenolysis. This action effectively halts the rapid breakdown of glycogen stores during an ischemic event. The preservation of glycogen and the reduction in subsequent anaerobic glycolysis and proton production are the primary mechanisms behind this compound's ability to reduce myocardial injury[2].

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Isoform/Model | Value | Reference |

| IC₅₀ | Liver Glycogen Phosphorylase | 52 nM | [1] |

| Muscle Glycogen Phosphorylase | 352 nM | [1] | |

| Brain Glycogen Phosphorylase | 150 nM | [1] | |

| EC₅₀ | Isolated Rabbit Hearts (Infarct Size Reduction) | 1.2 µM | [2] |

Table 2: Cardioprotective Effects of this compound in Rabbit Models of Myocardial Ischemia-Reperfusion

| Experimental Model | This compound Concentration/Dose | Measured Outcome | Result | Reference |

| In Vitro (Langendorff-Perfused Heart) | 10 µM | Infarct Size Reduction | 69% decrease | [2] |

| In Vivo (Anesthetized Rabbit) | 15 mg/kg loading dose; 23 mg·kg⁻¹·h⁻¹ infusion | Infarct Size Reduction | 52% decrease | [2] |

| Myocardial Glycogen Phosphorylase 'a' Activity | 65% decrease in ischemic zone | [2] | ||

| Total Myocardial Glycogen Phosphorylase Activity | 40% decrease in ischemic zone | [2] | ||

| Myocardial Glycogen Stores | Preserved in ischemic zone | [2] | ||

| Plasma Glucose Concentration | Significantly reduced | [2] | ||

| Plasma Lactate Concentration | Significantly reduced | [2] |

Signaling Pathways in Glycogen Metabolism

The regulation of glycogen metabolism is a complex process involving the interplay of multiple signaling pathways that control the activities of glycogen synthase (glycogenesis) and glycogen phosphorylase (glycogenolysis).

Glycogenolysis Pathway and this compound's Point of Intervention

Glycogenolysis is primarily stimulated by hormones like glucagon and epinephrine, which trigger a cAMP-mediated signaling cascade. This leads to the activation of Protein Kinase A (PKA), which in turn activates Phosphorylase Kinase. Phosphorylase Kinase then phosphorylates and activates Glycogen Phosphorylase, initiating the breakdown of glycogen. This compound directly inhibits the final activated enzyme in this cascade.

Glycogenesis Pathway

Conversely, glycogenesis (glycogen synthesis) is stimulated by insulin. The insulin signaling pathway leads to the activation of Protein Kinase B (Akt), which then phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3). In its active state, GSK3 phosphorylates and inactivates Glycogen Synthase. Therefore, the inactivation of GSK3 by insulin signaling leads to the dephosphorylation and activation of Glycogen Synthase, promoting the conversion of UDP-glucose into glycogen.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Tracey et al. (2004).

In Vitro Model: Langendorff-Perfused Rabbit Heart

This protocol is designed to assess the direct cardioprotective effects of this compound on an isolated heart, free from systemic influences.

Methodology:

-

Animal Preparation: Male New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

-

Drug Administration: this compound or vehicle is added to the perfusate for 30 minutes prior to inducing ischemia.

-

Ischemia-Reperfusion: Regional ischemia is induced by ligating a coronary artery for 30 minutes, followed by a 120-minute reperfusion period where the ligature is released.

-

Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the area at risk.

In Vivo Model: Anesthetized Rabbit

This protocol evaluates the cardioprotective and systemic metabolic effects of this compound in a whole-animal model.

Methodology:

-

Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of physiological parameters (e.g., blood pressure, heart rate).

-

Surgical Procedure: A thoracotomy is performed to expose the heart, and a ligature is placed around a coronary artery.

-

Drug Administration: A loading dose of this compound (15 mg/kg) or vehicle is administered intravenously, followed by a constant infusion (23 mg·kg⁻¹·h⁻¹) for the duration of the experiment.

-

Ischemia-Reperfusion: After a stabilization period, the coronary artery is occluded for 30 minutes to induce ischemia, followed by 120 minutes of reperfusion.

-

Sample Collection and Analysis: Blood samples are collected to measure plasma glucose and lactate levels. At the end of the experiment, the heart is excised for infarct size measurement (as described above) and for the analysis of glycogen content and glycogen phosphorylase activity.

Glycogen Phosphorylase Activity Assay

Methodology:

-

Tissue Homogenization: Myocardial tissue samples are homogenized in an appropriate buffer.

-

Enzyme Reaction: The homogenate is incubated with a reaction mixture containing radiolabeled [¹⁴C]glucose-1-phosphate and glycogen. The activity of glycogen phosphorylase is determined by measuring the incorporation of [¹⁴C]glucose-1-phosphate into glycogen.

-

Quantification: The amount of radioactivity incorporated is quantified using liquid scintillation counting and used to calculate the enzyme activity, typically expressed in units per milligram of protein.

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of glycogen phosphorylase with significant cardioprotective effects in preclinical models. Its mechanism of action, centered on the preservation of myocardial glycogen stores and the attenuation of ischemia-induced metabolic acidosis, presents a compelling therapeutic strategy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers.

Future investigations should aim to further elucidate the long-term effects of this compound, its potential in other ischemic conditions, and its translation into the clinical setting. A deeper understanding of its interaction with the broader network of cardiac metabolic pathways will be crucial for optimizing its therapeutic potential.

References

Ingliforib: A Technical Guide to its Early-Stage Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingliforib (CP-368,296) is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] By blocking the breakdown of glycogen into glucose-1-phosphate, this compound has been investigated for its therapeutic potential in conditions where modulation of glucose metabolism is beneficial, primarily in type 2 diabetes and as a cardioprotective agent against ischemic injury.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization.

Mechanism of Action

This compound exerts its biological effect through the allosteric inhibition of glycogen phosphorylase.[2][4] There are three main isozymes of GP: liver (PYGL), muscle (PYGM), and brain (PYGB).[2][4] this compound has demonstrated differential inhibitory activity across these isozymes, showing a preference for the liver isoform.[2][4] This selectivity is attributed to its binding to a novel allosteric site on the enzyme, distinct from the active site or the binding sites of endogenous regulators like AMP.[2][3] The inhibition of GP by this compound leads to a reduction in the rate of glycogenolysis, thereby conserving glycogen stores and reducing the production of glucose-1-phosphate.[1] In the context of myocardial ischemia, this reduction in anaerobic glycolysis and subsequent proton production is believed to be the primary mechanism behind its cardioprotective effects.[1]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from early-stage preclinical studies of this compound.

Table 1: In Vitro Inhibition of Glycogen Phosphorylase Isozymes

| Isozyme | IC50 (nM) |

| Liver GP (PYGL) | 52[2][4] |

| Brain GP (PYGB) | 150[2][4] |

| Muscle GP (PYGM) | 352[2][4] |

Table 2: In Vitro Cardioprotective Efficacy in Langendorff-Perfused Rabbit Hearts

| This compound Concentration (µM) | Infarct Size Reduction (%) |

| 10 | 69[1] |

Table 3: In Vivo Cardioprotective Efficacy in Anesthetized Rabbits

| Treatment | Dose | Infarct Size Reduction (%) |

| This compound | 15 mg/kg loading dose; 23 mg·kg⁻¹·h⁻¹ infusion | 52[1] |

Table 4: In Vivo Effects on Myocardial Glycogen Phosphorylase Activity in Rabbits

| Parameter | Reduction (%) |

| Myocardial Glycogen Phosphorylase a Activity | 65[1] |

| Total Myocardial Glycogen Phosphorylase Activity | 40[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glycogen Phosphorylase Inhibition Assay

This protocol is based on a typical colorimetric assay for measuring GP activity.

Objective: To determine the in vitro inhibitory activity of this compound against different glycogen phosphorylase isozymes.

Materials:

-

Purified recombinant human liver, brain, and muscle glycogen phosphorylase

-

This compound

-

Glycogen

-

Glucose-1-phosphate (G1P) Standard

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)

-

Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase)

-

Developer (containing a substrate for the colorimetric reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the glycogen phosphorylase isozyme, glycogen, and the various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding inorganic phosphate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and add the Enzyme Mix and Developer. This will lead to the conversion of the G1P produced to a colored product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using known concentrations of G1P.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cardioprotection in Langendorff-Perfused Rabbit Hearts

This protocol describes the Langendorff isolated heart model used to assess the direct cardioprotective effects of this compound.

Objective: To evaluate the effect of this compound on myocardial infarct size in an ex vivo model of ischemia-reperfusion injury.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit buffer

-

This compound

-

Anesthetic (e.g., pentobarbital sodium)

-

Heparin

-

Langendorff perfusion system

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthetize the rabbit and administer heparin.

-

Rapidly excise the heart and mount it on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Allow the heart to stabilize.

-

Begin constant perfusion of this compound (e.g., 10 µM) or vehicle control 30 minutes prior to inducing ischemia.

-

Induce regional ischemia by ligating a coronary artery for 30 minutes.

-

Reperfuse the heart for 120 minutes by releasing the ligature.

-

At the end of reperfusion, perfuse the heart with TTC stain to delineate the viable (red) and infarcted (pale) tissue.

-

Slice the ventricles and measure the area of infarction and the total area at risk.

-

Calculate the infarct size as a percentage of the area at risk.

In Vivo Cardioprotection in an Anesthetized Rabbit Model

This protocol details the in vivo model used to assess the cardioprotective effects of this compound in a living animal.

Objective: To determine the effect of systemically administered this compound on myocardial infarct size following ischemia-reperfusion injury.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic (e.g., pentobarbital sodium)

-

This compound

-

Surgical instruments for open-chest surgery

-

Ventilator

-

Physiological monitoring equipment (ECG, blood pressure)

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthetize the rabbit, intubate, and ventilate.

-

Perform a thoracotomy to expose the heart.

-

Place a ligature around a major coronary artery.

-

Administer a loading dose of this compound (15 mg/kg) followed by a constant intravenous infusion (23 mg·kg⁻¹·h⁻¹). The control group receives a vehicle infusion.

-

Induce regional myocardial ischemia by tightening the coronary ligature for 30 minutes.

-

Release the ligature to allow for 120 minutes of reperfusion.

-

At the end of reperfusion, re-occlude the coronary artery and infuse a dye (e.g., Evans blue) to delineate the area at risk.

-

Excise the heart and slice the ventricles.

-

Incubate the slices in TTC stain to differentiate between infarcted and viable tissue within the area at risk.

-

Measure the respective areas and calculate the infarct size as a percentage of the area at risk.

Signaling Pathways and Experimental Workflows

Glycogenolysis Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits the active form of glycogen phosphorylase (GPa).

Experimental Workflow for In Vitro Cardioprotection Assay

Caption: Workflow for assessing this compound's cardioprotective effects in vitro.

Logical Relationship of this compound's Cardioprotective Mechanism

Caption: The proposed mechanism leading to this compound's cardioprotective effects.

References

- 1. youtube.com [youtube.com]

- 2. Computational Insights into Novel Inhibitor N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole and this compound Specific against GP Isoenzyme Dimers Interaction Mechanism [mdpi.com]

- 3. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

Technical Guide: In Silico Modeling of Ingliforib's Interaction with Glycogen Phosphorylase

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes. Ingliforib, an indole-2-carboxamide derivative, is a potent inhibitor of GP. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to glycogen phosphorylase. We detail the experimental protocols for molecular docking and molecular dynamics simulations, present quantitative binding data in a structured format, and visualize key biological and computational workflows. This document serves as a comprehensive resource for researchers employing computational techniques to understand protein-ligand interactions and to guide the rational design of novel GP inhibitors.

Introduction to Glycogen Phosphorylase and this compound

Glycogen phosphorylase (GP) is a central enzyme in carbohydrate metabolism, responsible for breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.[1][2] GP exists as a homodimer and is regulated by both allosteric effectors and reversible phosphorylation.[1] The enzyme transitions between a generally inactive T-state and an active R-state. In mammals, three main isoforms of GP have been identified: liver (PYGL), muscle (PYGM), and brain (PYGB).[1][3] The liver isoform is a key regulator of blood glucose levels, making it a prime target for the development of antihyperglycemic agents for type 2 diabetes.[4][5]

This compound (CP-368,296) is a potent, allosteric inhibitor of glycogen phosphorylase that has been investigated for its therapeutic potential.[6][7] Structural studies have revealed that this compound binds to a novel allosteric site, approximately 33 Å away from the catalytic site.[8][9] This binding stabilizes the inactive T-state conformation of the enzyme, leading to synergistic inhibition, particularly in the presence of glucose.[9]

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, plays a pivotal role in modern drug discovery.[10][11] These computational methods allow for the prediction and analysis of protein-ligand interactions at an atomic level, providing crucial insights into binding modes, affinities, and the structural basis for inhibitor specificity.[6][12]

Glycogen Phosphorylase: Structure, Function, and Regulation

Structural Features and Key Binding Sites

The GP monomer is a large protein (approximately 97 kDa) that is biologically active as a dimer.[1] Each monomer contains several key binding sites that are crucial for its regulation and catalytic function:[13]

-

Catalytic Site: Located in a deep crevice, this is where the phosphorolysis of glycogen occurs. It contains the essential cofactor pyridoxal phosphate (PLP).[1][2]

-

Allosteric Activator Site: This site binds adenosine monophosphate (AMP), which promotes the transition to the active R-state.[1]

-

Inhibitor Site (or Purine Nucleoside Site): Binds caffeine and other purine analogs, stabilizing the inactive T-state.

-

Glycogen Storage Site: Located about 30 Å from the catalytic site, this domain allows the enzyme to bind to glycogen particles, ensuring high local substrate concentration.[1][14]

-

New Allosteric Site: This is the binding site for this compound and related indole-carboxamide inhibitors. It is located at the dimer interface and stabilizes the T-state conformation.[9][15]

Signaling Pathway of GP Regulation

The activity of glycogen phosphorylase is tightly controlled by a complex signaling cascade involving hormones and second messengers. Hormones like glucagon (in the liver) and epinephrine (in liver and muscle) trigger a G-protein coupled receptor (GPCR) cascade that activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1][16] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[16] Finally, phosphorylase kinase phosphorylates GP at the Ser14 residue, converting it from the less active 'b' form to the highly active 'a' form.[1][2]

Conversely, insulin signaling leads to the inactivation of GP. Insulin activates a pathway involving phosphatidylinositol-3 kinase (PI-3 kinase), which ultimately leads to the activation of Protein Phosphatase-1 (PP1).[17] PP1 dephosphorylates glycogen phosphorylase 'a', converting it back to the inactive 'b' form, thus halting glycogenolysis.[16]

Quantitative Data on this compound-Glycogen Phosphorylase Binding

In silico and in vitro studies have quantified the interaction between this compound and various GP isoforms. This data is essential for understanding its potency and selectivity.

Table 1: Inhibitory Activity and Binding Affinity of this compound against Glycogen Phosphorylase Isoforms

| Parameter | Liver GP (PYGL) | Muscle GP (PYGM) | Brain GP (PYGB) | Reference |

| IC₅₀ (nM) | 52 | 352 | 150 | [6][18] |

| Molecular Docking Score (kcal/mol) | -10.854 | -9.872 | -10.782 | [6][19] |

Table 2: Calculated Binding Free Energy and Key Interacting Residues from Molecular Dynamics

| GP Isoform | Calculated Binding Free Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

| Liver (PYGL) | -45.74 ± 2.68 | Thr38', Glu190, Ser192 | [6] |

| Brain (PYGB) | -42.88 ± 4.19 | Arg60, Glu190, Lys191, Ala192, Thr38', Leu39', Phe53' | [6] |

| Muscle (PYGM) | -38.65 ± 3.49 | Data not specified in source | [6] |

Note: The binding free energies were calculated using the MM-PBSA method. Residues marked with a prime (') belong to the second subunit of the dimer.

Methodologies and Experimental Protocols

A typical computational drug design workflow is employed to study the interaction between a ligand like this compound and its target protein.

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is widely used for virtual screening and to understand binding mechanisms.[11]

Detailed Steps:

-

Structure Preparation:

-

Protein: The crystal structure of human glycogen phosphorylase is obtained from the Protein Data Bank (PDB). Water molecules and non-essential co-factors are typically removed. Polar hydrogens are added, and partial charges are assigned using a force field (e.g., AMBER, CHARMM).

-

Ligand: The 3D structure of this compound is generated. The ligand's geometry is optimized, charges are assigned, and rotatable bonds are defined.

-

-

Binding Site Definition: The binding pocket for this compound (the new allosteric site) is identified. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Vina, Glide, GOLD) is used to systematically sample conformations of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for each pose.

-

Results Analysis: The resulting ligand poses are clustered and ranked based on their docking scores. The top-ranked pose is visualized to analyze key interactions (hydrogen bonds, hydrophobic contacts) with protein residues.[6]

Protocol for Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[19]

Detailed Steps:

-

System Setup: The best-ranked complex from molecular docking is placed in a periodic box of solvent (typically water). Counter-ions are added to neutralize the system's charge.

-

Minimization: The system's energy is minimized to relax the structure and remove any unfavorable steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure. This ensures the solvent and ions are properly distributed around the protein-ligand complex.

-